2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile
Description
2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is a substituted benzonitrile derivative featuring a dimethylamino-substituted piperidine ring at the 4-position and an amino group at the 2-position of the benzene core. This structure combines electron-donating (dimethylamino) and electron-withdrawing (nitrile) groups, which may facilitate charge-transfer interactions .
Properties
IUPAC Name |
2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-17(2)12-5-7-18(8-6-12)13-4-3-11(10-15)14(16)9-13/h3-4,9,12H,5-8,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUPLNPWVNGIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting dimethylamine with a suitable precursor, such as 1-chloropiperidine, under basic conditions.
Substitution Reaction: The piperidine derivative is then reacted with 4-chlorobenzonitrile in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and dimethylamino group are crucial for its binding affinity and activity. It may modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three key analogs: 4-(Dimethylamino)benzonitrile (DMABN), 4-[2-(Dimethylamino)ethoxy]benzonitrile, and 2-(4-(Aminomethyl)piperidin-1-yl)benzonitrile.
Data Table: Structural and Functional Comparison
Detailed Analysis
Electronic and Steric Effects
- DMABN (C₉H₁₀N₂): The dimethylamino group induces strong electron-donating effects, leading to twisted intramolecular charge-transfer (TICT) states in polar solvents, as observed in fluorescence studies . Its planar structure lacks steric hindrance, enabling applications in optoelectronics.
- The amino group at position 2 may enhance hydrogen-bonding interactions, improving binding to biological targets .
Biological Activity
2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features an amino group, a piperidine ring, and a benzonitrile moiety. These structural characteristics contribute to its reactivity and biological properties. The compound is often synthesized through various chemical reactions, including coupling reactions involving substituted benzothiazoles and piperidine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various physiological effects. For example, it has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression, thus suggesting potential therapeutic applications in treating these conditions .
Cancer Treatment
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapies .
Neurodegenerative Diseases
The compound has also been investigated for its effects on neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters. This inhibition could enhance cholinergic signaling in the brain, offering a potential therapeutic strategy for cognitive enhancement in Alzheimer's patients .
Inflammatory Disorders
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory responses by inhibiting pathways that lead to cytokine production and immune cell activation .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical settings:
- Hypopharyngeal Cancer Model : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and increased survival rates compared to control groups .
- Alzheimer's Disease Model : In animal models, administration resulted in improved memory retention and reduced neuroinflammation, suggesting a dual mechanism of action targeting both cholinergic pathways and inflammatory responses .
Q & A
Q. What are the common synthetic routes for 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile, and how do reaction conditions influence yield?
Synthesis typically involves multi-step functionalization of benzonitrile and piperidine precursors. Key steps include reductive amination to introduce the dimethylamino group and nucleophilic aromatic substitution to attach the piperidine ring. For example, analogous compounds (e.g., 1-benzyl-4-piperidone derivatives) are synthesized via reductive amination using sodium triacetoxyborohydride, with yields highly dependent on solvent polarity and temperature control . Reaction optimization using spectroscopic monitoring (e.g., GC-MS) is critical to minimize byproducts .
Q. How can structural analogs of this compound guide receptor-binding studies?
Structural analogs (e.g., 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile) demonstrate that substituents on the piperidine ring (e.g., benzyl vs. methyl groups) significantly alter affinity for serotonin and dopamine receptors. Computational docking studies paired with competitive radioligand assays (using [³H]-spiperone) can identify critical binding motifs .
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) functional groups.
- NMR : ¹H/¹³C NMR resolves piperidine ring conformation (e.g., axial vs. equatorial dimethylamino groups) and aromatic substitution patterns.
- GC-MS : Validates purity and molecular ion ([M⁺]) identification, though low ion intensity may require derivatization .
Advanced Research Questions
Q. How can conflicting data in receptor-binding assays be resolved?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Cross-validation using orthogonal techniques (e.g., SPR vs. fluorescence polarization) and standardized positive controls (e.g., ketanserin for 5-HT₂A) is recommended. Comparative studies with structurally rigid analogs can clarify steric vs. electronic effects .
Q. What strategies optimize selectivity for kinase inhibition versus off-target receptor binding?
Structure-activity relationship (SAR) studies suggest that modifying the benzonitrile substituent (e.g., introducing electron-withdrawing groups) enhances kinase affinity. Computational models (e.g., molecular dynamics simulations) predict interactions with ATP-binding pockets, while in vitro kinase profiling (e.g., Eurofins KinaseProfiler™) identifies off-target hits .
Q. How do solvation effects influence the compound’s stability in biological assays?
Aqueous solubility and stability are pH-dependent due to the protonatable dimethylamino group. Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation pathways (e.g., hydrolysis of the nitrile group). Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve bioavailability .
Q. What advanced analytical methods validate batch-to-batch consistency?
- HPLC-UV/MS : Quantifies impurities (e.g., des-amino byproducts) with a C18 column (gradient: 0.1% TFA in acetonitrile/water).
- X-ray crystallography : Resolves stereochemical purity, as seen in analogs like 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (R-factor = 0.038) .
- DSC/TGA : Ensures thermal stability (decomposition >200°C) .
Methodological Notes
- Synthetic Optimization : Use anhydrous conditions (e.g., THF, molecular sieves) to prevent amine oxidation .
- Biological Assays : Include 1% BSA in buffer to reduce nonspecific binding in radioligand studies .
- Data Reproducibility : Adopt OECD guidelines for in vitro assay validation (e.g., CV <15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
